The synthesis of 4,6-dimethyl-2-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2-dihydropyridine-3-carboxamide is described as part of a molecular pruning approach from known EZH2 inhibitors bearing a bicyclic moiety as a central scaffold. [] Specific details of the synthesis procedure are not provided in the abstract, but it likely involves a multi-step synthesis utilizing various reagents and reactions commonly employed in organic chemistry.
4,6-dimethyl-2-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2-dihydropyridine-3-carboxamide acts as an inhibitor of the EZH2 enzyme, a histone methyltransferase that plays a crucial role in epigenetic regulation. [] By inhibiting EZH2, this compound is believed to interfere with the epigenetic silencing of tumor suppressor genes, leading to the induction of apoptosis and autophagy in cancer cells. []
4,6-dimethyl-2-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2-dihydropyridine-3-carboxamide has shown potential as an anticancer agent in preclinical studies. [] Its ability to inhibit EZH2 and induce apoptosis and autophagy in cancer cell lines suggests its potential for further investigation as a therapeutic target for cancer treatment. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6